![molecular formula C15H15NO3 B1463286 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-30-4](/img/structure/B1463286.png)
2-(2,3-Dimethoxybenzoyl)-5-methylpyridine
Overview
Description
2-(2,3-Dimethoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 5-methylpyridine under specific conditions. One common method includes the use of thionyl chloride to convert 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzoyl chloride, which is then reacted with 5-methylpyridine in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2,3-Dimethoxybenzoyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzoyl chloride
- 2,3-Dimethoxybenzoic acid
- 5-Methylpyridine
Comparison: Compared to these similar compounds, 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine is unique due to the combination of the dimethoxybenzoyl and methylpyridine moieties.
Biological Activity
Overview
2-(2,3-Dimethoxybenzoyl)-5-methylpyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its antimicrobial, antifungal, and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological macromolecules, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a pyridine ring substituted with a dimethoxybenzoyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to modulation of enzymatic activities and cellular signaling pathways. Some proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Binding to Receptors : It may interact with receptors that regulate cell growth and apoptosis, influencing cancer treatment outcomes.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Data
Research has demonstrated several biological activities associated with this compound. Below is a summary table highlighting key findings from various studies:
Case Studies
- Anticancer Effects : A study involving human cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Antimicrobial Activity : In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of common antibiotics, suggesting potential as an alternative treatment option.
- Tyrosinase Inhibition : Research on tyrosinase inhibition indicated that this compound effectively reduced melanin synthesis in B16F10 melanoma cells, making it a candidate for treating hyperpigmentation disorders.
Pharmacokinetics and Toxicity
Preclinical studies have been conducted to evaluate the pharmacokinetic profile of this compound. Key findings include:
- Absorption : Rapid absorption was noted in animal models following oral administration.
- Metabolism : The compound undergoes hepatic metabolism, with several metabolites identified that retain some biological activity.
- Toxicity : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are needed to fully understand long-term effects.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-12(16-9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCGYRIJAXJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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